molecular formula C18H16Cl2F3N3O B1401691 (4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone CAS No. 1311278-56-4

(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone

Cat. No. B1401691
CAS RN: 1311278-56-4
M. Wt: 418.2 g/mol
InChI Key: BRLFQKOIQAQFCY-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone is a useful research compound. Its molecular formula is C18H16Cl2F3N3O and its molecular weight is 418.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Research

This compound has been studied for its analgesic properties . Derivatives of the compound have shown potent efficacy in pain relief models in mice, indicating their potential as new analgesics . The research suggests that these compounds can relieve pain by opioid-independent systems, which could lead to the development of new pain management drugs with fewer side effects.

Pharmaceutical Chemistry

The trifluoromethyl group present in this compound is significant in pharmaceutical chemistry. Many FDA-approved drugs contain this group due to its ability to enhance the pharmacological activity of the molecules . The compound could be a precursor or a pharmacophore in the synthesis of new drugs, especially considering the importance of fluorine in medicinal chemistry.

Synthesis Processes

The compound has been involved in synthesis processes, particularly in the preparation of pharmaceuticals. A specific process includes reacting it with other chemical entities to form new compounds, which could be potential drug candidates . This showcases the compound’s role in the development of innovative pharmaceuticals.

Drug Synthesis and Characterization

The compound can be synthesized and characterized using various physical and spectral methods, such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR . This is crucial for confirming the structure of new drug molecules and understanding their properties.

properties

IUPAC Name

(4-chlorophenyl)-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F3N3O/c19-14-3-1-12(2-4-14)17(27)26-7-5-25(6-8-26)11-16-15(20)9-13(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLFQKOIQAQFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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